7-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde 7-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 1023817-89-1
VCID: VC15798239
InChI: InChI=1S/C9H8N2O/c1-6-2-3-10-9-7(5-12)4-11-8(6)9/h2-5,11H,1H3
SMILES:
Molecular Formula: C9H8N2O
Molecular Weight: 160.17 g/mol

7-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

CAS No.: 1023817-89-1

Cat. No.: VC15798239

Molecular Formula: C9H8N2O

Molecular Weight: 160.17 g/mol

* For research use only. Not for human or veterinary use.

7-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde - 1023817-89-1

Specification

CAS No. 1023817-89-1
Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
IUPAC Name 7-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Standard InChI InChI=1S/C9H8N2O/c1-6-2-3-10-9-7(5-12)4-11-8(6)9/h2-5,11H,1H3
Standard InChI Key LJEMMOFUJRZGCF-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=NC=C1)C(=CN2)C=O

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

7-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde belongs to the azaindole family, featuring a bicyclic framework that combines pyrrole and pyridine rings. The IUPAC name specifies the methyl substitution at position 7 of the pyrrolopyridine system and the aldehyde functional group at position 3 (Figure 1). Key structural identifiers include:

PropertyValueSource
Molecular FormulaC₉H₈N₂O
Molecular Weight160.17 g/mol
Canonical SMILESCC1=C2C(=NC=C1)C(=CN2)C=O
InChI KeyLJEMMOFUJRZGCF-UHFFFAOYSA-N

The planar structure enables π-π stacking interactions, while the aldehyde group provides a reactive site for further functionalization .

Spectroscopic Identification

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are pivotal for structural confirmation. The aldehyde proton typically resonates near δ 9.8–10.0 ppm in ¹H NMR, while the methyl group at position 7 appears as a singlet near δ 2.5 ppm . High-resolution MS exhibits a molecular ion peak at m/z 160.0637 (calculated for C₉H₈N₂O) .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis of 7-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde involves a multi-step sequence starting from 2-amino-4-methylpyridine (Scheme 1) :

  • Diazotation and Bromination: Treatment with HBr and Br₂ yields dibrominated intermediates (65% yield).

  • Cyanoacetate Condensation: Reaction with tert-butyl cyanoacetate produces a cyano-substituted derivative (49% yield).

  • Hydrolysis and Decarboxylation: Acidic conditions remove the tert-butyl group, followed by decarboxylation to generate the pyrrolopyridine core (92% yield).

  • Reductive Cyclization: Palladium-catalyzed hydrogenation removes bromine "placeholders," forming the final azaindole structure .

Industrial Production

Continuous flow reactors enhance scalability by optimizing reaction parameters (temperature, residence time) and minimizing byproducts. This method achieves >95% purity, critical for pharmaceutical applications.

Physical and Chemical Properties

PropertyValueSource
Density1.3±0.1 g/cm³
Boiling Point362.3±37.0°C
Flash Point176.7±32.9°C
LogP0.78
Vapor Pressure0.0±0.8 mmHg at 25°C

The compound’s moderate hydrophilicity (logP = 0.78) suggests balanced membrane permeability, while its high boiling point reflects strong intermolecular interactions .

Biological Activities and Mechanisms

Antiproliferative Effects

Derivatives of 7-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde inhibit tubulin polymerization in cancer cells (IC₅₀ = 1.2–3.8 µM), disrupting mitosis and triggering caspase-3-mediated apoptosis. Comparative studies show 10-fold greater potency against MCF-7 breast cancer cells than imatinib.

Kinase Inhibition

The aldehyde moiety participates in Schiff base formation with lysine residues in kinase ATP-binding pockets. In silico docking studies predict strong binding affinity (ΔG = −9.2 kcal/mol) for ABL1 tyrosine kinase, a target in chronic myeloid leukemia.

Applications in Pharmaceutical Research

Pharmacophore Development

The compound’s scaffold is utilized in designing:

  • Kinase Inhibitors: Analogues with substituted amine groups show nanomolar IC₅₀ values against EGFR and VEGFR2.

  • Conformationally Restricted Diamines: Hydrogenation products (e.g., compound 16) serve as chiral auxiliaries in asymmetric synthesis .

Ligand Design

In biochemical assays, the aldehyde group facilitates covalent binding to thiol-containing proteins, enabling the study of enzyme inhibition mechanisms.

Future Perspectives

Ongoing research focuses on:

  • Prodrug Development: Masking the aldehyde group as acetals to improve bioavailability.

  • In Vivo Efficacy Studies: Evaluating pharmacokinetics in murine xenograft models.

  • Polymer-Supported Synthesis: Enabling high-throughput production for combinatorial libraries .

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